(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine
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Overview
Description
(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine is an organic compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol . This compound features a butan-2-yl group and a 5-methylfuran-2-yl group attached to an ethylamine backbone. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of butan-2-ylamine with 5-methylfuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[1-(furan-2-yl)ethyl]amine
- (Butan-2-yl)[1-(5-methylthiophene-2-yl)ethyl]amine
- (Butan-2-yl)[1-(5-methylpyrrole-2-yl)ethyl]amine
Uniqueness
(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine is unique due to the presence of the 5-methylfuran-2-yl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity compared to similar compounds .
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C11H19NO/c1-5-8(2)12-10(4)11-7-6-9(3)13-11/h6-8,10,12H,5H2,1-4H3 |
InChI Key |
VEGUDDGUQKLKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=C(O1)C |
Origin of Product |
United States |
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